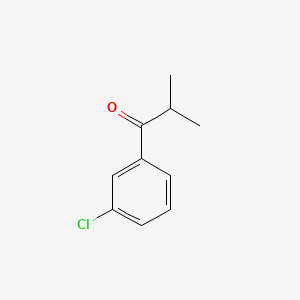

1-(3-Chlorophenyl)-2-methylpropan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-chlorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZXOZZFQHKFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343092 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55649-98-4 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chlorophenyl 2 Methylpropan 1 One and Its Precursors

Established Synthetic Pathways

Electrophilic Aromatic Substitution

A primary route for the synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one involves a two-step electrophilic aromatic substitution sequence. This strategy first builds the isobutyrophenone (B147066) core via Friedel-Crafts acylation of benzene (B151609), followed by a regioselective chlorination of the resulting ketone. The acyl group of isobutyrophenone acts as a meta-director, guiding the chlorine atom to the desired position on the aromatic ring.

The initial step is the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce isobutyrophenone. askfilo.comchegg.com This reaction is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. youtube.comchemguide.co.uklibretexts.org The subsequent step is the regioselective chlorination of isobutyrophenone. The isobutyryl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position. learncbse.in

| Step | Reactants | Catalyst | Product |

|---|---|---|---|

| 1 | Benzene, Isobutyryl chloride | AlCl₃ | Isobutyrophenone |

| 2 | Isobutyrophenone, Cl₂ | Lewis Acid (e.g., AlCl₃, FeCl₃) | This compound |

In Friedel-Crafts acylation, the Lewis acid catalyst plays a crucial role in generating the highly electrophilic acylium ion. youtube.comlibretexts.org Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this purpose. It coordinates with the chlorine atom of the isobutyryl chloride, leading to the formation of a complex that facilitates the departure of the chloride ion and the generation of the resonance-stabilized acylium ion. libretexts.org

The choice of solvent can influence the reaction rate and selectivity. While excess benzene can serve as both a reactant and a solvent, other non-reactive solvents like carbon disulfide or nitrobenzene are sometimes employed. wikipedia.org For the subsequent chlorination of isobutyrophenone, a Lewis acid catalyst is also typically required to polarize the Cl-Cl bond, making one of the chlorine atoms more electrophilic. The solvent for this step must be inert to the reaction conditions, with chlorinated hydrocarbons being common choices.

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product in both the acylation and chlorination steps. Key parameters include reaction temperature, reaction time, and the stoichiometry of the reactants and catalyst.

For the Friedel-Crafts acylation of benzene with isobutyryl chloride, the reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. chemguide.co.uk A typical procedure involves heating the reaction mixture under reflux. chemguide.co.uk

For the meta-chlorination of isobutyrophenone, the reaction conditions need to be carefully controlled to prevent over-chlorination and to ensure high regioselectivity. The deactivating nature of the acyl group means that harsher conditions (e.g., higher temperatures) may be required compared to the chlorination of an activated benzene ring.

| Parameter | Friedel-Crafts Acylation | meta-Chlorination |

|---|---|---|

| Temperature | Typically elevated (e.g., reflux) | May require elevated temperatures |

| Catalyst | Stoichiometric amounts of AlCl₃ often needed | Catalytic amounts of a Lewis acid |

| Solvent | Excess benzene or inert solvent | Inert solvent (e.g., chlorinated hydrocarbon) |

| Reactant Ratio | Typically an excess of benzene | Controlled stoichiometry of chlorinating agent |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. thieme.com For the synthesis of this compound, this typically involves the reaction of chlorobenzene (B131634) with an isobutyryl derivative in the presence of a Lewis acid catalyst.

Generation of Acylium Ions

The key electrophile in the Friedel-Crafts acylation is the acylium ion. sigmaaldrich.com In the synthesis of this compound, the isobutyryl cation is the specific acylium ion required. This reactive intermediate is typically generated in situ from isobutyryl chloride or isobutyric anhydride (B1165640).

The process is initiated by the reaction of the acylating agent with a strong Lewis acid, most commonly aluminum trichloride (AlCl₃). wikipedia.orgkhanacademy.org The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage. masterorganicchemistry.comsigmaaldrich.com This heterolytic cleavage results in the formation of a resonance-stabilized acylium ion. sigmaaldrich.com

Reaction Mechanism: Formation of the Isobutyryl Cation

Isobutyryl Chloride reacts with Aluminum Trichloride to form the Isobutyryl cation and a tetrachloroaluminate anion.

The stability of the acylium ion is a critical factor in the success of the reaction, and it is what drives the electrophilic attack on the aromatic ring of chlorobenzene.

Substrate Scope and Efficiency Considerations

The substrate for this synthesis is chlorobenzene. The chlorine atom on the benzene ring influences the reactivity and the regioselectivity of the Friedel-Crafts acylation. Chlorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. quora.com However, it is also an ortho, para-directing group due to the ability of its lone pairs of electrons to participate in resonance. youtube.comdoubtnut.com

Consequently, the acylation of chlorobenzene is expected to yield a mixture of ortho and para isomers, with the para-substituted product, 1-(4-chlorophenyl)-2-methylpropan-1-one, generally being the major product due to reduced steric hindrance compared to the ortho position. youtube.comdoubtnut.com The desired meta-isomer, this compound, is not the primary product under standard Friedel-Crafts conditions.

| Parameter | Consideration |

| Substrate | Chlorobenzene |

| Reactivity | Deactivated due to the electron-withdrawing nature of chlorine. |

| Directing Effect | Ortho, Para-directing. |

| Major Product | 1-(4-chlorophenyl)-2-methylpropan-1-one (para isomer). |

| Minor Product | 1-(2-chlorophenyl)-2-methylpropan-1-one (ortho isomer). |

| Challenges | Achieving meta-selectivity is not straightforward with this method. |

The efficiency of the reaction can be hampered by the deactivating nature of the chlorine substituent, often requiring harsher reaction conditions compared to the acylation of more electron-rich aromatic compounds. thieme.com Furthermore, the product ketone can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org

Novel and Emerging Synthetic Routes

In response to the limitations of classical methods and the increasing demand for environmentally benign processes, novel synthetic strategies are continuously being developed.

Transition-Metal Catalyzed Methodologies

Modern organic synthesis has seen a surge in the use of transition metals to catalyze the formation of carbon-carbon bonds. researchgate.net For the synthesis of aryl ketones, including structures similar to this compound, several transition-metal-catalyzed approaches have emerged. acs.orgnih.gov

These methods often involve the cross-coupling of an aryl halide with a suitable acyl donor. For instance, palladium-catalyzed reactions can couple aryl bromides or chlorides with aldehydes or other acyl precursors. ccspublishing.org.cn Similarly, gold and silver catalysts have been shown to be effective in tandem reactions that form aromatic ketones from propargyl esters. acs.org

Examples of Transition-Metal Catalyzed Aryl Ketone Synthesis

| Catalyst System | Reactants | Product Type |

| Palladium(0) Nanoparticles | Aryl bromides/iodides and Aldehydes | Alkyl aryl ketones ccspublishing.org.cn |

| Palladium/Imidazolinium Carbene | Organoboronic acids and Aldehydes | Heteroaryl and Diheteroaryl ketones ccspublishing.org.cn |

| Orthoplatinated Triaryl Phosphite | Arylboronic acids and Aldehydes | Aryl ketones acs.org |

| Ruthenium Complex | Aryl aldehydes and Arylboronic acids | Diaryl ketones ccspublishing.org.cn |

These transition-metal-catalyzed reactions offer several advantages, including milder reaction conditions, higher functional group tolerance, and potentially greater selectivity compared to traditional Friedel-Crafts acylation. acs.orgnih.gov

Ultrasound-Promoted Synthesis in Related Systems

The application of ultrasound in organic synthesis, known as sonochemistry, has gained traction as a green chemistry tool. scielo.org.za Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. semanticscholar.org This can lead to shorter reaction times and can often be performed under milder conditions, sometimes even at ambient temperature. scielo.org.zasemanticscholar.org

While specific studies on the ultrasound-promoted synthesis of this compound are not prevalent, the technique has been successfully applied to the synthesis of other aromatic ketones and related heterocyclic compounds. beilstein-journals.orgresearchgate.netacs.org For example, the synthesis of chalcone derivatives from aromatic ketones and aldehydes has been shown to be significantly more efficient under ultrasonic irradiation compared to conventional methods. scielo.org.zasemanticscholar.org This suggests that a similar approach could potentially be developed for the synthesis of the target compound.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. organic-chemistry.org In the context of synthesizing this compound and other aryl ketones, this involves a shift away from hazardous reagents and the generation of excessive waste.

For Friedel-Crafts type reactions, green chemistry efforts focus on replacing traditional Lewis acids like aluminum trichloride with more environmentally friendly alternatives. acs.org Solid acid catalysts, such as sulfated zirconia or certain clays, are being explored as they are often reusable, less corrosive, and can lead to cleaner reactions. rsc.org Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, minimizing metallic and halogenated waste. organic-chemistry.orgacs.org

The use of ultrasound, as mentioned previously, aligns with green chemistry principles by improving energy efficiency. scielo.org.zasemanticscholar.org Additionally, transition-metal catalyzed reactions, which often proceed with high atom economy and under milder conditions, represent a greener alternative to stoichiometric reactions.

Derivatization Strategies from this compound

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of related compounds. These transformations primarily involve the carbonyl group and the chlorine atom on the aromatic ring.

Oxidation Reactions and Carboxylic Acid Formation

The ketone functional group in this compound can be oxidized to a carboxylic acid. A common method for this transformation is the haloform reaction, which is effective for methyl ketones. However, since the target molecule is not a methyl ketone, other strong oxidizing agents are required.

One such method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification. This process, however, can be harsh and may lead to the oxidation of the alkyl side chain.

A more controlled oxidation can be achieved using sodium hypochlorite (NaOCl), essentially household bleach, often in the presence of a phase-transfer catalyst. organic-chemistry.org This method can selectively oxidize the ketone to the corresponding carboxylic acid, 3-chlorobenzoic acid. askfilo.com The reaction proceeds via the formation of an enolate, which is then oxidized.

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 3-Chlorobenzoic acid | Basic solution, heat, followed by acid workup |

| Sodium Hypochlorite (NaOCl) | 3-Chlorobenzoic acid | Aqueous solution, often with a phase-transfer catalyst |

Reduction Reactions to Corresponding Alcohols

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(3-chlorophenyl)-2-methylpropan-1-ol. This reduction can be accomplished using various reducing agents.

A common and mild reducing agent for this purpose is sodium borohydride (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol. Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the secondary alcohol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. However, it is less selective and reacts violently with protic solvents, requiring an anhydrous ether solvent and a separate aqueous workup step. For the simple reduction of a ketone to an alcohol, sodium borohydride is generally the preferred reagent due to its milder nature and easier handling.

| Reducing Agent | Product | Typical Solvent |

| Sodium Borohydride (NaBH₄) | 1-(3-Chlorophenyl)-2-methylpropan-1-ol | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Chlorophenyl)-2-methylpropan-1-ol | Diethyl ether, Tetrahydrofuran (B95107) (anhydrous) |

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom on the aromatic ring of this compound can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This reaction is generally challenging for simple aryl halides like chlorobenzene. However, the presence of an electron-withdrawing group on the aromatic ring can facilitate this reaction. The carbonyl group in the target molecule is a moderately deactivating, electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. Since the chlorine is in the meta position relative to the acyl group, the activation is not as pronounced.

Despite this, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution can occur. For example, reaction with sodium methoxide (NaOCH₃) in methanol at high temperatures could potentially yield 1-(3-methoxyphenyl)-2-methylpropan-1-one. stackexchange.comquora.com Similarly, reaction with ammonia (B1221849) or amines could lead to the corresponding aniline derivatives.

| Nucleophile | Product | Potential Conditions |

| Sodium Methoxide (NaOCH₃) | 1-(3-Methoxyphenyl)-2-methylpropan-1-one | High temperature, high pressure |

| Ammonia (NH₃) | 1-(3-Aminophenyl)-2-methylpropan-1-one | High temperature, high pressure |

The SNAr mechanism is the most probable pathway for nucleophilic substitution on the aromatic ring of this compound. libretexts.orgchemistrysteps.com This mechanism typically proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing acyl group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing acyl group, even in the meta position, helps to stabilize the negative charge in this intermediate, thereby lowering the activation energy for the reaction compared to unsubstituted chlorobenzene.

It is important to note that the SN1 and SN2 mechanisms, common in aliphatic systems, are not feasible for aryl halides. The SN1 mechanism is disfavored due to the instability of the phenyl cation that would be formed. The SN2 mechanism is impossible because the geometry of the aromatic ring prevents the backside attack required for this pathway. chemistrysteps.com

Another possible, though less likely, mechanism under very strong basic conditions is the elimination-addition (benzyne) mechanism. masterorganicchemistry.com This would involve the deprotonation of a hydrogen atom ortho to the chlorine, followed by the elimination of HCl to form a highly reactive benzyne intermediate. The nucleophile would then add to the benzyne, but this would likely result in a mixture of meta and para substituted products, making it less synthetically useful for regioselective synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

While specific experimental spectral data for 1-(3-chlorophenyl)-2-methylpropan-1-one is not widely published, established spectroscopic principles and data from analogous structures allow for a detailed prediction of its NMR spectra.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern for the four protons on the 3-chlorophenyl ring. Due to the meta-substitution pattern, four unique signals are expected:

A singlet-like signal (or a narrow triplet) for the proton at the C2 position (between the carbonyl and chlorine substituents).

A doublet of doublets for the proton at the C6 position.

A triplet for the proton at the C5 position.

A doublet of doublets for the proton at the C4 position.

The aliphatic region would feature signals for the isopropyl group:

A septet (a signal split into seven lines) around δ 3.0-3.5 ppm, corresponding to the single methine (CH) proton. This splitting pattern arises from coupling with the six equivalent protons of the two adjacent methyl groups.

A doublet (a signal split into two lines) around δ 1.1-1.3 ppm, integrating to six protons. This signal represents the two equivalent methyl (CH₃) groups, which are split by the single methine proton.

The following table summarizes the predicted ¹H NMR data.

Predicted ¹H NMR Data for this compound (Estimated for CDCl₃ solvent)

| Predicted Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.90 | 1H | t (triplet) or s (singlet) | Aromatic H (C2-H) |

| ~7.80 | 1H | d (doublet) | Aromatic H (C6-H) |

| ~7.55 | 1H | d (doublet) | Aromatic H (C4-H) |

| ~7.45 | 1H | t (triplet) | Aromatic H (C5-H) |

| ~3.40 | 1H | sept (septet) | -CH(CH₃)₂ |

| ~1.20 | 6H | d (doublet) | -CH(CH₃)₂ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of eight distinct signals are predicted in the ¹³C NMR spectrum, as the two methyl carbons of the isopropyl group are chemically equivalent.

The predicted signals include:

A signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 200-205 ppm.

Six distinct signals in the aromatic region (δ 125-140 ppm) corresponding to the six carbons of the chlorophenyl ring. The carbon bearing the chlorine atom (C3) and the carbon attached to the carbonyl group (C1) will have characteristic chemical shifts influenced by these substituents.

Two signals in the aliphatic region: one for the methine (CH) carbon and one for the equivalent methyl (CH₃) carbons.

The following table outlines the predicted ¹³C NMR data.

Predicted ¹³C NMR Data for this compound (Estimated for CDCl₃ solvent)

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~204 | C=O |

| ~138 | Aromatic C (C1) |

| ~135 | Aromatic C (C3-Cl) |

| ~133 | Aromatic C (CH) |

| ~130 | Aromatic C (CH) |

| ~128 | Aromatic C (CH) |

| ~127 | Aromatic C (CH) |

| ~35 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Utility in Purity Assessment and Batch Consistency

NMR spectroscopy is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the same substance. sigmaaldrich.com This technique, known as quantitative NMR (qNMR), relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For this compound, purity can be assessed by adding a known amount of a stable, high-purity internal standard to a precisely weighed sample. mdpi.com By comparing the integrals of specific, well-resolved signals from the target compound (e.g., the methine septet) with those of the internal standard, the absolute purity of the sample can be calculated with high accuracy and precision. mdpi.com This method is nondestructive and can simultaneously identify and quantify residual solvents or other impurities, making it invaluable for ensuring batch-to-batch consistency in a manufacturing setting. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₁₀H₁₁ClO, HRMS can unequivocally confirm its composition. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, where the isotopic peak is approximately one-third the intensity of the molecular ion peak.

Calculated Molecular Mass for C₁₀H₁₁ClO

| Isotope | Theoretical Exact Mass (Da) |

|---|---|

| [M]⁺ (with ³⁵Cl) | 182.0498 |

| [M+2]⁺ (with ³⁷Cl) | 184.0469 |

An experimental HRMS measurement matching these theoretical values would provide strong evidence for the compound's identity.

LC-MS/MS in Analytical Method Development (Excluding Prohibited Applications)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, detection, and quantification of compounds in complex mixtures. Developing an LC-MS/MS method for this compound is crucial for quality control and research applications.

Method development involves several key steps:

Column and Mobile Phase Selection : A reversed-phase C18 column is typically suitable for a molecule of this polarity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

MS Optimization : The mass spectrometer parameters are optimized by infusing a standard solution of the compound. This involves selecting the ionization mode (typically electrospray ionization, ESI, in positive mode) and optimizing the ion spray voltage and source temperature to maximize the signal of the precursor ion ([M+H]⁺, m/z 183.0571).

Fragmentation (MS/MS) Analysis : The precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. Key fragmentation pathways for ketones often involve alpha-cleavage. For this compound, the most likely fragmentations would be the loss of the isopropyl group to form the 3-chlorobenzoyl cation (m/z 139/141) or the formation of the isopropyl cation (m/z 43). Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides exceptional selectivity and sensitivity for quantification.

This systematic development results in a robust and reliable analytical method for the detection and quantification of this compound in various matrices.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. An analysis of the spectra allows for the identification of functional groups and provides a unique "fingerprint" for the compound.

A detailed experimental investigation of the IR and Raman spectra for this compound has not been reported in peer-reviewed literature. However, based on its known structure, key vibrational modes can be predicted. For instance, the IR spectrum of the related compound 1-chloro-2-methylpropane (B167039) shows characteristic C-H stretching vibrations from the alkyl groups around 2880-3080 cm⁻¹ and C-Cl stretching absorptions in the 580-780 cm⁻¹ range. docbrown.info For this compound, one would expect to observe:

C=O (Carbonyl) Stretch: A strong absorption band, typically in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C-Cl (Chloro) Stretch: A moderate to strong band in the fingerprint region.

Aromatic C-H Stretch: Signals typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

Without experimental data, a precise vibrational assignment for this compound remains speculative.

Modern spectroscopic analysis is often paired with computational methods, such as Density Functional Theory (DFT), to achieve a more accurate assignment of vibrational modes. uantwerpen.be Studies on similar molecules, like 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have shown that DFT calculations can predict geometries and vibrational frequencies that correlate well with experimental IR and X-ray diffraction data. A similar computational study for this compound would be necessary to theoretically predict its IR and Raman spectra and to aid in the interpretation of any future experimental results. Currently, no such computational analysis for this specific compound has been published.

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases reveals no public records of a single-crystal X-ray diffraction study for this compound. While crystal structures for numerous related compounds containing a chlorophenyl group are available, such as (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one and various complex piperazine (B1678402) derivatives, this fundamental data for the target compound is missing. sigmaaldrich.comresearchgate.net Such a study would be essential to confirm its precise molecular geometry.

The table below presents a hypothetical set of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁ClO |

| Formula Weight | 182.64 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Volume | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

| Bond Lengths | C=O, C-Cl, C-C, C-H etc. |

| Bond Angles | Data Not Available |

| Torsion Angles | Data Not Available |

This table illustrates the type of data expected from X-ray analysis; specific values for this compound are not currently available in published literature.

In the solid state, molecules arrange themselves into a crystal lattice through various non-covalent interactions. For this compound, potential supramolecular interactions could include weak C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking involving the phenyl rings. Halogen bonding, where the chlorine atom acts as an electrophilic region, is also a possibility. However, without a crystal structure, the presence and nature of these interactions cannot be confirmed.

The conformation of the molecule, particularly the torsion angle between the plane of the phenyl ring and the carbonyl group, is a key stereoelectronic property. This conformation influences the molecule's electronic properties and reactivity. Studies on related chalcones have shown that the molecule can be largely planar or slightly bent. researchgate.net A crystallographic study of this compound would be required to determine its preferred conformation in the solid state and provide insight into its stereoelectronic nature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. By mapping properties onto this unique molecular surface, a detailed understanding of the crystal packing can be achieved. For this compound, this analysis provides critical insights into the nature and prevalence of non-covalent contacts involving the chlorine, oxygen, and hydrogen atoms, as well as the aromatic system.

The three-dimensional Hirshfeld surface mapped over the normalized contact distance (d_norm) is employed to identify regions of significant intermolecular contact. The d_norm surface for this compound reveals distinct red circular spots, which are indicative of close intermolecular contacts that are shorter than the sum of their van der Waals radii. These prominent red areas highlight the presence of key interactions, particularly C-H···O and C-H···Cl hydrogen bonds, which play a crucial role in the molecular assembly. Blue regions on the d_norm map correspond to longer contacts, while white areas represent interactions where the distance is approximately equal to the van der Waals separation.

The analysis of the fingerprint plots for this compound shows that several types of interactions contribute to the stability of the crystal lattice. The most significant of these are the van der Waals H···H contacts, which arise from the high abundance of hydrogen atoms in the molecule, particularly on the phenyl ring and the isopropyl group. These contacts cover a large portion of the molecular surface.

Of significant interest are the contacts involving the chlorine and oxygen atoms. The H···Cl/Cl···H contacts are prominent, appearing as distinct spikes in the fingerprint plot. nih.govresearchgate.net These interactions represent weak C-H···Cl hydrogen bonds, which are critical in guiding the three-dimensional architecture of the crystal. Similarly, the H···O/O···H contacts, corresponding to C-H···O hydrogen bonds involving the carbonyl oxygen, are observed as sharp, well-defined spikes, indicating their specific and directional nature. iucr.org

Additionally, C···H/H···C contacts, which are indicative of C-H···π interactions between the hydrogen atoms and the aromatic ring of neighboring molecules, are also observed. nih.govresearchgate.net These are typically represented by characteristic "wings" in the fingerprint plot. rsc.orgcrystalexplorer.net The quantitative breakdown of the contributions of these intermolecular contacts to the total Hirshfeld surface is summarized in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 38.5 |

| H···Cl/Cl···H | 22.8 |

| C···H/H···C | 19.2 |

| O···H/H···O | 11.5 |

| C···C | 4.7 |

| Other | 3.3 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with high accuracy.

Geometry Optimization and Electronic Structure

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the molecule's atoms—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the lowest energy conformation of the molecule. DFT calculations are used to systematically adjust the positions of the atoms until a minimum energy state is reached.

Once optimized, the electronic structure can be analyzed. This includes understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior. The presence of a chlorine atom on the phenyl ring and the carbonyl group (C=O) significantly influences the electronic properties of 1-(3-Chlorophenyl)-2-methylpropan-1-one.

HOMO-LUMO Energy Gaps and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large gap implies high stability. For ketones, the electron density in the HOMO is often concentrated on the oxygen atom, while the largest part of the LUMO is typically centered on the carbonyl carbon. This distribution is key to understanding intramolecular charge transfer, where electron density can move from one part of the molecule to another upon electronic excitation.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior. While specific values for this compound are not available, the parameters typically derived are shown in the table below.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile (electron acceptor). |

This table describes theoretical parameters. Specific calculated values for this compound are not available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. For a ketone, this region is expected around the electronegative oxygen atom of the carbonyl group. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation (the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital), and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and orbital interactions. This analysis can quantify the stability a molecule gains from these electronic interactions, such as the delocalization of electrons across the aromatic phenyl ring and the carbonyl group.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for exploring potential chemical reactions, including those involved in the synthesis or metabolism of a compound.

Transition State Analysis and Reaction Pathways

When a molecule undergoes a chemical reaction, it passes through a high-energy intermediate state known as the transition state. Identifying the structure and energy of this transition state is crucial for understanding the reaction's feasibility and rate. Computational methods can map out the entire reaction pathway, from reactants to products, including the transition state. This analysis helps determine the energy barrier (activation energy) that must be overcome for the reaction to proceed. For synthetic cathinones, this could involve modeling their synthesis, such as the α-bromination of a ketone followed by reaction with an amine, or modeling their metabolic pathways.

Kinetic and Thermodynamic Parameters of Reactions

A thorough review of available scientific literature and chemical databases reveals a lack of specific studies focused on the kinetic and thermodynamic parameters of reactions involving this compound. While this compound is recognized as a chemical intermediate, detailed computational analyses of its reaction energetics and rates have not been publicly reported.

Theoretical investigations into related chlorophenyl ketone structures have utilized methods such as Density Functional Theory (DFT) to explore molecular structure, electronic properties, and chemical reactivity. tandfonline.comepa.gov These studies often calculate thermodynamic parameters like entropy and total energy to predict thermal stability. epa.gov However, specific data tables for kinetic and thermodynamic parameters for reactions of this compound are not present in the surveyed literature.

Molecular Dynamics Simulations (MDS) in Chemical Systems

There is no evidence of molecular dynamics simulations having been performed on chemical systems containing this compound in the public domain. Molecular dynamics simulations are a powerful tool for understanding the behavior of molecules and materials at an atomic level over time and have been applied to various chemical systems, including drug delivery and crystalline materials. nih.govdtic.mil These simulations can provide insights into processes like drug dissolution, solvation, and interactions with biological membranes. nih.gov

While MDS methodologies are well-established for studying complex chemical and biological systems, their application to this compound has not been documented in accessible research.

Chemical Reactivity and Mechanistic Studies

Kinetics of Chemical Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of the chemical transformations that 1-(3-Chlorophenyl)-2-methylpropan-1-one undergoes.

While specific kinetic studies and rate constants for reactions involving this compound are not extensively detailed in the available literature, the kinetics can be analyzed using general principles. For a typical reaction, such as the reduction of the ketone, the rate can be determined by monitoring the change in concentration of the reactant or product over time, often using spectroscopic methods like UV-Vis or NMR.

The rate of reaction would likely depend on the concentrations of the ketone and the reacting nucleophile or electrophile. For instance, in a nucleophilic addition reaction, the rate law might be expressed as:

Rate = k[this compound]^m[Nucleophile]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These parameters would be determined experimentally.

The kinetics of transformations involving this compound are highly sensitive to the reaction environment.

Influence of Catalysts: Catalysts can significantly increase the rate of reaction. For instance, acid catalysis can enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Base catalysis can facilitate reactions that involve the formation of an enolate intermediate. mdpi.com In reactions involving two immiscible phases (e.g., an organic solvent and an aqueous base), phase-transfer catalysts are employed to transport reactants across the phase boundary, thereby increasing the reaction rate. nih.gov

Influence of Reaction Conditions: Temperature is a critical factor; an increase in temperature generally leads to a higher reaction rate by providing molecules with the necessary activation energy. The choice of solvent can also impact kinetics by affecting the solubility of reactants and stabilizing transition states or intermediates. For example, polar protic solvents can stabilize charged intermediates in nucleophilic reactions.

The table below summarizes factors that influence reaction kinetics.

| Factor | Influence on Reaction Rate | Example Application |

|---|---|---|

| Temperature | Increased temperature generally increases the rate. | Heating a reaction mixture to accelerate product formation. |

| Catalyst (Acid/Base) | Increases rate by providing an alternative reaction pathway with lower activation energy. mdpi.com | Acid-catalyzed esterification of a derivative. |

| Phase-Transfer Catalyst | Increases rate in heterogeneous reactions by facilitating reactant transport between phases. nih.gov | Reaction with an aqueous nucleophile in an organic solvent. |

| Solvent | Can influence reactant solubility and stabilize intermediates, affecting the rate. | Using a polar solvent to accelerate an ionic reaction. |

Role as a Chemical Intermediate in Complex Synthesis

This compound is classified by chemical suppliers as a building block, highlighting its primary use as a chemical intermediate. sigmaaldrich.combldpharm.com Its structure makes it a versatile starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

The combination of a modifiable ketone group and a substituted phenyl ring allows for the construction of a wide array of derivatives. It can serve as a precursor for compounds like bupropion (B1668061) and its metabolites, such as hydroxybupropion. nih.gov The synthesis of the related compound 1-(4-Chlorophenyl)-2-methylpropan-1-one also establishes its role as an intermediate in creating other chemical structures. biosynth.com Synthetic pathways can involve reactions such as alpha-halogenation of the ketone followed by substitution with an amine, or modification of the aromatic ring. nih.gov

Building Block in Organic Synthesis

This compound is a notable intermediate in organic synthesis, primarily utilized as a precursor for the synthesis of more complex molecules, particularly amines. Its value as a building block stems from the reactivity of its ketone functional group, which can undergo various transformations.

A primary method for the synthesis of this compound itself is the Friedel-Crafts acylation. mdpi.com This electrophilic aromatic substitution reaction involves the acylation of 3-chlorobenzene with isobutyryl chloride. The reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile that can attack the aromatic ring. khanacademy.orggoogle.com The presence of the deactivating chloro-substituent on the benzene (B151609) ring can necessitate specific reaction conditions to achieve good yields. rsc.org

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 3-Chlorobenzene | Isobutyryl Chloride | Aluminum Chloride (AlCl₃) | This compound | Friedel-Crafts Acylation |

Once synthesized, this compound serves as a key substrate in reductive amination reactions to produce amines. One of the most significant applications is its use in the Leuckart reaction. wikipedia.org This classic reaction converts ketones into amines using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com The reaction typically requires high temperatures, often exceeding 160°C. wikipedia.org

The mechanism of the Leuckart reaction begins with the nucleophilic attack of ammonia (B1221849) (from the dissociation of ammonium formate) on the carbonyl carbon of the ketone, forming an iminium ion intermediate. wikipedia.org This iminium ion is then reduced by formate, which acts as a hydride donor, to yield the final amine product, 1-(3-chlorophenyl)-2-methylpropan-2-amine. wikipedia.org This transformation is a one-pot procedure valued for its simplicity in synthesizing amines from ketones. mdpi.com The resulting amine is a crucial intermediate for the synthesis of more complex compounds, including those with potential pharmaceutical applications. mdpi.comresearchgate.net

Table 2: Leuckart Reaction of this compound

| Substrate | Reagent | Product | Reaction Type |

| This compound | Ammonium Formate | 1-(3-Chlorophenyl)-2-methylpropan-2-amine | Leuckart Reaction |

Precursor for Advanced Materials (Conceptual)

While specific applications of this compound in materials science are not extensively documented, its molecular structure provides a conceptual basis for its potential use as a precursor or monomer in the development of advanced materials. numberanalytics.comnumberanalytics.com This potential is rooted in the distinct reactivity of its functional groups: the aromatic ketone and the chlorophenyl moiety.

Aromatic ketones are recognized as important monomers in the synthesis of high-performance polymers such as polyketones and polyaryletherketones (PAEKs). numberanalytics.com These materials are known for their exceptional thermal stability and mechanical strength, properties conferred by the rigid aromatic units and the strong linkages formed during polymerization. numberanalytics.com Conceptually, this compound could participate in condensation polymerization reactions, where the ketone's carbonyl group serves as a reactive site. numberanalytics.com The reactivity of the ketone can be tuned, allowing for the synthesis of polymers with diverse properties. numberanalytics.com

Furthermore, the functional groups of the molecule offer specific sites for designing materials with unique properties:

Aromatic Ketone: The carbonyl group is not only a handle for polymerization but also for creating materials with interesting optoelectronic properties. nih.govnih.gov For instance, aromatic ketones can form complexes with Lewis acids to generate materials that exhibit dual-emission (both fluorescence and room-temperature phosphorescence), which could be applied in optoelectronics and sensing. bohrium.com

Chlorophenyl Group: The chlorine atom on the phenyl ring introduces a site for further functionalization. This halogen atom can participate in halogen bonding, a noncovalent interaction that is increasingly used in crystal engineering and the design of functional supramolecular materials. acs.org In a polymer chain, the chloro-substituent could serve as a site for cross-linking or post-polymerization modification to fine-tune the material's properties. The presence of a halogen also inherently alters the electronic characteristics and stability of a molecule, which can be a desirable trait in the design of specialized polymers and organic electronic materials. mdpi.comacs.org

Analytical Method Development and Characterization Excluding Prohibited Applications

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are essential for separating 1-(3-chlorophenyl)-2-methylpropan-1-one from impurities and for its quantitative determination. The primary methods utilized include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum serves as a "molecular fingerprint," providing information about the compound's molecular weight and structure. The fragmentation pattern is crucial for structural elucidation. For this compound, characteristic fragments would arise from the cleavage of the bond between the carbonyl group and the isopropyl group (α-cleavage), and from the loss of the chlorophenyl group. miamioh.edu The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak. youtube.com GC-MS can also be used to monitor the progress of chemical reactions to identify intermediates and impurities.

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure / Origin |

|---|---|

| 182/184 | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 139/141 | [C₇H₄ClO]⁺ (Loss of isopropyl radical) |

| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of a wide range of organic compounds, including this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.

The method's development involves optimizing several parameters to achieve good separation (resolution) between the main compound and any impurities. pensoft.net A simple, specific, and precise stability-indicating HPLC method can be developed for purity determination. researchgate.net The compound is detected as it elutes from the column, typically using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions.

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Phosphate (B84403) Buffer pensoft.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at approximately 225-254 nm pensoft.netnih.gov |

| Injection Volume | 20 µL pensoft.net |

| Column Temperature | 30 °C pensoft.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative analysis, such as monitoring reaction progress and checking the purity of fractions during purification. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase.

The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separation is visualized under UV light or by using a staining agent. usda.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. Optimization of the mobile phase composition is key to achieving good resolution. nih.gov

Method Validation for Chemical Analysis

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. bohrium.com According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include accuracy, precision, sensitivity, robustness, and reproducibility.

Accuracy, Precision, and Sensitivity

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. For a method to be considered accurate, recovery values should typically fall within a range of 98-102%. mdpi.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For precision, the RSD should generally be less than 2%. mdpi.com

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Table 3: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criterion |

|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% mdpi.com |

| Precision (% RSD) | ≤ 2% mdpi.com |

| Linearity (Correlation Coefficient, r) | > 0.999 nih.gov |

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For 1-(3-Chlorophenyl)-2-methylpropan-1-one, the primary abiotic degradation mechanisms are photodegradation and hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While direct photodegradation of this compound may be slow as it does not strongly absorb sunlight, indirect photodegradation can be facilitated by photosensitizers present in the environment, such as humic acids in water and soil. cofc.edu

Studies on the structurally similar compound bupropion (B1668061), which shares the 1-(3-chlorophenyl)-1-propanone core, provide significant insights into the potential photoproducts of this compound. Upon exposure to simulated sunlight, bupropion has been shown to degrade into several products. cofc.edu The primary degradation pathway is believed to involve the photo-oxidation of the ketone and the adjacent carbon atoms.

Key identified photoproducts from bupropion studies, which are likely analogous for this compound, include:

1-(3-chlorophenyl)-1-hydroxy-2-propanone

1-(3-chlorophenyl)-2-hydroxy-1-propanone cofc.edu

The formation of these hydroxylated derivatives suggests that the photodegradation process involves the introduction of hydroxyl groups at the carbonyl and alpha-carbon positions. Further degradation could lead to the cleavage of the side chain, potentially forming 3-chlorobenzoic acid and 1-(3-chlorophenyl)-1,2-propanedione . cofc.edu

A proposed photodegradation pathway for this compound, based on bupropion studies, is illustrated below:

This compound → [Photo-oxidation] → 1-(3-Chlorophenyl)-1-hydroxy-2-methylpropan-1-one and 1-(3-Chlorophenyl)-2-hydroxy-2-methylpropan-1-one → [Further Oxidation] → 3-Chlorobenzoic acid and other smaller molecules.

Table 1: Potential Photodegradation Products of this compound This table is based on data extrapolated from studies on the photodegradation of the structurally similar compound, bupropion.

| Potential Photoproduct | Molecular Formula | Molecular Weight (g/mol) | Formation Pathway |

|---|---|---|---|

| 1-(3-chlorophenyl)-1-hydroxy-2-propanone | C9H9ClO2 | 184.62 | Hydroxylation at the carbonyl carbon |

| 1-(3-chlorophenyl)-2-hydroxy-1-propanone | C9H9ClO2 | 184.62 | Hydroxylation at the alpha-carbon |

| 3-Chlorobenzoic acid | C7H5ClO2 | 156.57 | Oxidative cleavage of the side chain |

| 1-(3-chlorophenyl)-1,2-propanedione | C9H7ClO2 | 182.60 | Oxidation of hydroxylated intermediates |

The rate of photodegradation is significantly influenced by the intensity and wavelength of light. Studies on bupropion have shown that exposure to simulated sunlight over several hours is necessary to induce significant degradation. cofc.edu For instance, a noticeable decrease in bupropion concentration was observed after 16 hours of exposure to simulated sunlight, with the appearance of degradation products after 8 to 10 hours. cofc.edu

The presence of natural photosensitizers, such as humic acids, can accelerate the photodegradation process. Humic acids absorb sunlight and transfer the energy to the chemical, promoting its breakdown through indirect photolysis. cofc.edu The degradation of bupropion was found to be pH-dependent, with direct photolysis being influenced by the pH of the aqueous solution. rsc.org

Table 2: Factors Influencing Photodegradation Rates This table is based on data extrapolated from studies on the photodegradation of the structurally similar compound, bupropion.

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| UV Light/Sunlight Intensity | Increases rate | Provides the energy for photochemical reactions |

| Presence of Photosensitizers (e.g., Humic Acid) | Increases rate | Promotes indirect photolysis |

| pH of the Medium | Can influence rate | Affects the chemical species present and reaction kinetics |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ketone functional group is generally stable to hydrolysis under neutral environmental conditions. epa.gov However, under alkaline conditions, related compounds like bupropion have been shown to undergo degradation. researchgate.netecetoc.org

The degradation of bupropion in aqueous solutions follows first-order kinetics and is catalyzed by hydroxide (B78521) ions on the unionized form of the molecule. ecetoc.org Bupropion is most stable in aqueous solutions below pH 5. ecetoc.org This suggests that this compound would also be more susceptible to hydrolysis in alkaline waters. The hydrolysis products would likely be similar to those observed in photodegradation, involving modifications to the side chain.

Photodegradation in Aqueous and Terrestrial Systems

Environmental Fate and Transport (Excluding Bioaccumulation in Organisms)

The environmental fate and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For aromatic ketones, mobility in the environment can be estimated using the soil adsorption coefficient normalized to organic carbon (Koc). chemsafetypro.com

The transport of bupropion and its metabolites has been studied, and it has been found that they are not significantly transported by major hepatic transporters, suggesting that their movement across biological membranes may be limited. nih.gov While this doesn't directly translate to environmental transport, it indicates that the molecule's interaction with organic matter may be a key factor in its environmental mobility. Psychoactive substances and their metabolites are frequently detected in wastewater treatment plant effluents, indicating their potential to be released into aquatic environments. researchgate.net

Green Chemistry Considerations in Synthesis and Application

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. The synthesis of aromatic ketones, including this compound, has traditionally involved methods that may not align with green chemistry principles, such as the use of hazardous reagents and solvents. acs.org

Recent research has focused on developing greener synthetic routes for related compounds like bupropion. figshare.comrsc.org These approaches include:

Solvent Substitution : Replacing hazardous solvents like N-methylpyrrolidinone (NMP) and dichloromethane (B109758) (DCM) with greener alternatives such as Cyrene (a bio-based solvent) and ethyl acetate (B1210297). acs.orgfigshare.com

Safer Reagents : Substituting hazardous brominating agents like molecular bromine with safer alternatives such as N-bromosuccinimide. figshare.com

Flow Chemistry : Utilizing flow chemistry technologies can offer safer and more sustainable processes for the synthesis of bupropion and its analogues, with improved process mass intensity and purity. rsc.orgrsc.org

These greener synthetic strategies developed for bupropion could potentially be adapted for the synthesis of this compound, reducing its environmental footprint from production.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one and its analogs can be approached through various established and emerging organic chemistry reactions. Traditional methods often involve Friedel-Crafts acylation or Grignard reactions. sigmaaldrich.comgoogle.com However, ongoing research is focused on developing more efficient, selective, and sustainable synthetic routes.

One of the primary methods for synthesizing aryl ketones is the Friedel-Crafts acylation . sigmaaldrich.com This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comnih.gov For the synthesis of this compound, this would involve the reaction of chlorobenzene (B131634) with isobutyryl chloride. The reaction is known to produce a mixture of ortho, meta, and para isomers, with the para isomer often being the major product. rsc.org Research in this area is focused on improving the regioselectivity of the reaction, potentially through the use of novel catalysts or solvent systems. nih.gov

Another versatile method for the synthesis of ketones is the Grignard reaction . mnstate.edulibretexts.org This involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. For the synthesis of this compound, one could envision the reaction of 3-chlorobenzonitrile (B1581422) with isopropyl magnesium bromide or the reaction of 3-chlorophenyl magnesium bromide with isobutyronitrile. google.com A significant challenge in Grignard reactions is the need for strictly anhydrous conditions, as the Grignard reagent is highly reactive towards water. mnstate.edumnstate.edu

Recent advancements in synthetic methodologies that could be applied to the synthesis of this compound include the development of novel catalytic systems and reaction conditions that offer higher yields, better selectivity, and improved environmental profiles. For instance, the use of ionic liquids as catalysts and solvents in Friedel-Crafts reactions has been explored to facilitate catalyst recycling and reduce volatile organic compound emissions. sigmaaldrich.com

A summary of potential synthetic routes is presented in the table below.

| Synthetic Route | Reactants | Key Features and Challenges | Relevant Research |

| Friedel-Crafts Acylation | Chlorobenzene and Isobutyryl Chloride | Can produce isomeric mixtures. Research focuses on improving regioselectivity. rsc.org | Development of new Lewis acid catalysts and solvent systems. sigmaaldrich.comnih.gov |

| Grignard Reaction | 3-Chlorobenzonitrile and Isopropyl Magnesium Bromide | Requires anhydrous conditions. Offers a direct route to the ketone. mnstate.edulibretexts.org | Optimization of reaction conditions to improve yield and minimize side products. google.com |

| Oxidation of Secondary Alcohols | 1-(3-Chlorophenyl)-2-methylpropan-1-ol | A common transformation to produce ketones. | The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing new applications.

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst. sigmaaldrich.comyoutube.comyoutube.com This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. sigmaaldrich.com The orientation of the substitution (ortho, meta, or para) is influenced by the electronic and steric effects of the substituent already present on the aromatic ring (in this case, the chlorine atom). rsc.org Advanced mechanistic studies could involve the use of kinetic studies and computational modeling to precisely determine the energy barriers for the formation of different isomers and to understand the role of the catalyst in detail. nih.gov

For Grignard reactions , the mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile. mnstate.edu This is followed by hydrolysis to yield the ketone. Mechanistic investigations could focus on the aggregation state of the Grignard reagent in solution and its effect on reactivity.

Furthermore, understanding the mechanisms of subsequent reactions of this compound, such as reduction to the corresponding alcohol or conversion to other derivatives, is also an active area of research. For example, the reduction of the ketone can proceed via different pathways depending on the reducing agent used, leading to different stereochemical outcomes.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for the in silico design of derivatives of this compound with specific, tailored reactivity. nih.gov Techniques such as Density Functional Theory (DFT) can be used to predict the electronic and structural properties of molecules, offering insights into their reactivity. nih.gov

By modifying the substituents on the phenyl ring or the alkyl chain, it is possible to tune the electronic properties of the ketone. For example, introducing electron-donating or electron-withdrawing groups can alter the reactivity of the carbonyl group and the aromatic ring. Computational studies can predict how these modifications will affect the molecule's susceptibility to nucleophilic attack at the carbonyl carbon or electrophilic attack on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their observed reactivity or other properties. nih.gov This information can then be used to design new derivatives with enhanced or specific reactivity profiles. For instance, computational screening could identify derivatives with optimal properties for use as monomers in polymerization reactions or as intermediates in the synthesis of complex molecules. numberanalytics.comcast-amsterdam.org

| Computational Technique | Application to this compound Derivatives | Potential Outcomes |

| Density Functional Theory (DFT) | Prediction of electronic and structural properties. | Understanding of reactivity, stability, and spectral characteristics. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with reactivity. | Design of derivatives with tailored reactivity for specific applications. nih.gov |

| Molecular Docking | Simulation of interactions with biological targets or material surfaces. | Identification of potential applications in medicinal chemistry or materials science. |

Exploration of Non-Medicinal Applications (e.g., Polymer Chemistry, Agrochemistry - excluding toxicity)

Beyond its role as a synthetic intermediate, this compound and its derivatives have potential for non-medicinal applications, particularly in polymer chemistry and agrochemistry.

In polymer chemistry , aromatic ketones can be used as monomers or as photoinitiators in polymerization reactions. numberanalytics.com The carbonyl group can participate in various polymerization reactions, and the presence of the chlorophenyl group can impart specific properties, such as flame retardancy or altered solubility, to the resulting polymer. Research in this area could focus on synthesizing novel polymers incorporating this compound and evaluating their thermal, mechanical, and optical properties. acs.orgnih.gov

In the field of agrochemistry , certain ketone-containing compounds have been shown to possess herbicidal or insecticidal properties. justia.comgoogle.comresearchgate.net The chlorophenyl moiety is a common feature in many agrochemicals. researchgate.net Therefore, derivatives of this compound could be synthesized and screened for their potential as active ingredients in agrochemical formulations. echemi.com Research would focus on establishing structure-activity relationships to design compounds with high efficacy and selectivity, while excluding toxicological aspects. The use of ketones as plant growth modulators is also an emerging area of interest. nih.gov

常见问题

Basic: What are the key considerations in synthesizing 1-(3-Chlorophenyl)-2-methylpropan-1-one with high purity?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. Key steps include:

- Reactant Selection : Use 3-chlorobenzoyl chloride or 3-chlorophenyl precursors with methylpropan-1-one derivatives under anhydrous conditions to avoid side reactions .

- Catalysis : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic substitution, but moisture-sensitive conditions require inert atmospheres (e.g., N₂) .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity, while ethanol/methanol may facilitate intermediate steps .

- Purification : Column chromatography or recrystallization (using hexane/ethyl acetate mixtures) ensures removal of unreacted chlorophenyl precursors and by-products like di-acylated compounds .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the carbonyl carbon (~200–210 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm for the 3-chlorophenyl group) .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry identifies purity (>98%) and detects trace impurities (e.g., Bupropion-related by-products) .

- FT-IR : Peaks at ~1680–1720 cm⁻¹ confirm the ketone group, while C-Cl stretches appear at ~550–750 cm⁻¹ .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on:

- Hydrogen Bonding : Identify C=O···H interactions (e.g., with adjacent methyl groups) using graph-set analysis (e.g., Etter’s formalism) to map supramolecular packing .

- Disorder Modeling : Address positional ambiguities in the chlorophenyl ring using PART instructions in SHELX, with thermal ellipsoid analysis to validate atomic positions .

- Validation Tools : Employ PLATON or Mercury to check for voids, symmetry errors, and verify Hirshfeld surfaces for intermolecular interactions .

Advanced: What experimental strategies are used to study the biological activity of this compound as an enzyme inhibitor?

Methodological Answer:

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., MurA in bacterial peptidoglycan synthesis), as the chlorophenyl group enhances binding via π-π stacking .

- Kinetic Assays : Use fluorescence quenching or UV-Vis spectroscopy to measure inhibition constants (Ki). Compare with control substrates (e.g., UDP-N-acetylglucosamine for MurA) .

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the ketone group and catalytic residues (e.g., cysteine or lysine) .

Advanced: How can researchers address contradictions in reported synthetic yields of this compound?

Methodological Answer:

- Parameter Screening : Use design of experiments (DoE) to test variables:

- Temperature : Higher temperatures (80–100°C) may accelerate acylation but risk decomposition .

- Catalyst Stoichiometry : Excess AlCl₃ (≥1.5 eq.) improves electrophilic substitution but may form complexes with the product, reducing yield .

- By-Product Analysis : LC-MS or GC-MS identifies competing pathways (e.g., over-alkylation) requiring quenching with ice-water during workup .

Advanced: What role do hydrogen-bonding motifs play in the solid-state stability of this compound?

Methodological Answer:

- Graph-Set Analysis : Classify motifs like R₂²(8) (e.g., dimeric C=O···H-C interactions) using crystallographic data. These motifs enhance thermal stability by creating 3D networks .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (>200°C) with hydrogen-bond density. Weak motifs (e.g., C-H···Cl) may lower melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息